molecular formula C11H11NO3 B8696868 Methyl 5-(hydroxymethyl)indolizine-8-carboxylate

Methyl 5-(hydroxymethyl)indolizine-8-carboxylate

Cat. No. B8696868
M. Wt: 205.21 g/mol
InChI Key: JHIIGMPHTZEAPM-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of methyl 5-(hydroxymethyl)indolizine-8-carboxylate (13 g, 63.41 mmol) in DCM (300 mL) was added MnO2 (55 g, 0.634 mol) at 0° C. The reaction mixture was stirred at rt overnight. After the completion, the reaction was filtered and concentrated. The crude product was purified by column (PE:EtOAc=300:1) to give the desired product methyl 5-formylindolizine-8-carboxylate (5.8 g, yield 45%). 1H NMR (400 MHz, DMSO): δ 10.01 (s, 1H), 8.90-8.91 (m, 1H), 7.31-7.35 (d, 1H, J=7.6 Hz), 7.68-7.70 (d, 1H, J=1 Hz), 7.29-7.31 (m, 1H), 7.14-7.16 (m, 1H), 3.97 (s, 3H) ppm.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
55 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]2[C:8]([C:9]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:11]=1)=[CH:7][CH:6]=[CH:5]2>C(Cl)Cl.O=[Mn]=O>[CH:2]([C:3]1[N:4]2[C:8]([C:9]([C:12]([O:14][CH3:15])=[O:13])=[CH:10][CH:11]=1)=[CH:7][CH:6]=[CH:5]2)=[O:1]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
OCC=1N2C=CC=C2C(=CC1)C(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
55 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the completion, the reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column (PE:EtOAc=300:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)C=1N2C=CC=C2C(=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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